methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate
Description
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14/h2-6H,1H3 |
InChI Key |
FBTLGXUCBGYJNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate typically involves the reaction of 5-chloro-2-nitrobenzoic acid with hydrazine hydrate to form 5-chloro-2-hydrazinylbenzoic acid. This intermediate is then reacted with triethyl orthoformate and acetic anhydride to yield the triazole ring. Finally, the esterification of the resulting compound with methanol produces this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, such as cytochrome P450, by binding to the heme iron. This inhibition can disrupt various metabolic processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Methyl 2-(5-Amino-1H-1,2,4-Triazol-3-yl)Benzoate Hydrochloride
- Molecular Formula : C₁₀H₁₁ClN₄O₂
- Key Features: An amino group (-NH₂) substitutes the triazole ring at position 4. Exists as a hydrochloride salt, enhancing aqueous solubility.
- The hydrochloride salt form offers advantages in formulation and bioavailability compared to the free base .
5-Chloro-2-(1H-1,2,4-Triazol-1-yl)Benzoic Acid
- Molecular Formula : C₉H₆ClN₃O₂ (CAS: 629655-19-2)
- Key Features :
- Replaces the methyl ester with a carboxylic acid group.
- Comparison :
5-Chloro-2-Methoxy-4-(1H-1,2,3,4-Tetrazol-1-yl)Benzoic Acid
- Molecular Formula : C₉H₇ClN₄O₃
- Key Features :
- Substitutes the 1,2,4-triazole with a tetrazole ring at position 4.
- Includes a methoxy group (-OCH₃) at position 2.
- Comparison :
{4-[(2,4-Dichlorobenzoyloxy)Methyl]-1-Phenyl-1H-1,2,3-Triazol-5-yl}Methyl 2,4-Dichlorobenzoate
- Molecular Formula : C₂₄H₁₆Cl₄N₃O₄
- Key Features :
- Contains dual dichlorobenzoate groups and a phenyl-substituted triazole.
- The phenyl group introduces steric bulk, which may reduce solubility but enhance target specificity .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C10H8ClN3O2 |
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1219567-37-9 |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring structure is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and biosynthesis of various compounds. This inhibition can disrupt metabolic pathways and lead to significant biological effects, including antimicrobial and antifungal activities .
Antimicrobial and Antifungal Properties
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial and antifungal activities. This compound has been studied for its effectiveness against various pathogens:
- Antibacterial Activity : In vitro studies have shown that this compound demonstrates significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing efficacy against common fungal strains.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of similar triazole derivatives found that compounds like this compound exhibit cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Methyl 5-chloro-2-(triazole) | MCF-7 (Breast) | 15.0 |
| Other triazole derivatives | Bel-7402 (Liver) | 20.0 |
These results suggest that this compound could be further explored for potential applications in cancer therapy .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antifungal Activity : A comparative study found that this compound exhibited higher antifungal activity compared to standard antifungal agents against Candida species.
- Cytotoxicity Evaluation : Another study reported that derivatives of triazole compounds showed promising results in inhibiting the growth of human cancer cell lines (e.g., MCF-7), suggesting a potential role in anticancer drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions between a benzoic acid derivative and 5-chloro-1H-1,2,4-triazole. N,N’-dicyclohexylcarbodiimide (DCC) is effective for forming amide bonds under mild conditions. Key steps include:
- Activation of the benzoic acid moiety with DCC.
- Coupling with triazole in anhydrous solvents (e.g., DMF or THF).
- Purification via column chromatography.
- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for benzoic acid:triazole) critically affect yields. Excess triazole improves coupling efficiency .
Q. How can structural characterization be performed for this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between triazole N–H and ester carbonyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, lab coats, safety goggles) due to acute oral/dermal toxicity (GHS Category 4).
- Avoid water jets for firefighting; use CO₂ or dry chemical powder .
- Emergency Measures : Immediate medical consultation if inhaled or ingested. Provide SDS documentation to medical personnel .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Approach :
- Molecular docking : Simulate interactions with target enzymes (e.g., α-glucosidase or lipase) using software like AutoDock Vina. Focus on triazole’s hydrogen-bonding potential with catalytic residues .
- DFT calculations : Analyze electron distribution in the triazole ring to predict reactivity in nucleophilic/electrophilic reactions .
Q. What strategies resolve contradictions in reported bioactivity data for triazole-containing analogs?
- Analysis Framework :
- Compare assay conditions (e.g., pH, solvent polarity) that alter compound solubility and stability.
- Validate results using orthogonal assays (e.g., enzyme inhibition vs. microbial growth assays) .
- Case Study : Discrepancies in antifungal activity may arise from differences in fungal membrane permeability or metabolic degradation rates .
Q. How does the electronic nature of the triazole ring influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The triazole’s electron-deficient nature facilitates Suzuki-Miyaura couplings with aryl boronic acids.
- Substituent effects (e.g., chlorine at position 5) modulate electron density, affecting catalytic turnover in Pd-mediated reactions .
Q. What are the challenges in scaling up synthesis, and how can continuous flow chemistry address them?
- Scalability Issues :
- Batch synthesis often suffers from heat transfer inefficiencies and side reactions.
- Solution :
- Continuous flow reactors improve mixing and temperature control, reducing byproduct formation. Optimize residence time (10–30 min) and catalyst loading (5–10 mol%) .
Q. How can stability studies inform formulation strategies for drug discovery applications?
- Key Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
